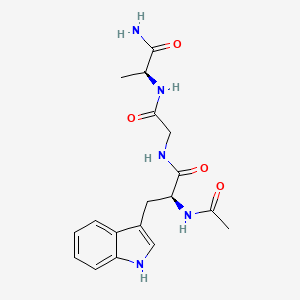

N-Acetyl-L-tryptophylglycyl-L-alaninamide

Description

Structure

3D Structure

Properties

CAS No. |

71525-89-8 |

|---|---|

Molecular Formula |

C18H23N5O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C18H23N5O4/c1-10(17(19)26)22-16(25)9-21-18(27)15(23-11(2)24)7-12-8-20-14-6-4-3-5-13(12)14/h3-6,8,10,15,20H,7,9H2,1-2H3,(H2,19,26)(H,21,27)(H,22,25)(H,23,24)/t10-,15-/m0/s1 |

InChI Key |

WMASDRGIOLVFGA-BONVTDFDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

Canonical SMILES |

CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for N Acetyl L Tryptophylglycyl L Alaninamide

Exploration of Solid-Phase Peptide Synthesis Strategies for Tripeptide Amides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble polymer support. wikipedia.org For the synthesis of C-terminal amides like N-Acetyl-L-tryptophylglycyl-L-alaninamide, a specific set of resins and linkers are employed.

The synthesis commences by anchoring the C-terminal amino acid, in this case, Alanine (B10760859), to a suitable solid support. The N-terminus of the growing peptide chain is protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed in a subsequent deprotection step before the addition of the next amino acid. bachem.comcore.ac.uk

Common Resins and Linkers for Peptide Amide Synthesis:

| Resin Type | Linker | Cleavage Conditions | Characteristics |

| Polystyrene-based | Rink Amide | Mild acid (e.g., Trifluoroacetic acid) | Widely used, provides good swelling properties. nih.gov |

| Polyethylene glycol (PEG)-based | Knorr-Rink Amide | Mild acid | Improved swelling in a wider range of solvents, beneficial for aggregating sequences. |

| Surface-active PEG Octagel | Rink Amide | Mild acid | Offers a highly uniform and accessible surface for synthesis. core.ac.uk |

The stepwise elongation of the peptide chain proceeds by the sequential coupling of Fmoc-protected amino acids (Glycine and then Tryptophan) using a coupling reagent, followed by N-terminal deprotection. nih.gov After the assembly of the tripeptide chain, the N-terminal Fmoc group is removed, and the free amine is acetylated. The final step involves cleavage of the peptide from the resin, which concurrently removes the side-chain protecting groups, yielding the crude this compound.

Development and Optimization of Solution-Phase Synthetic Routes for N-Acetylated Peptides

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. While often more labor-intensive than SPPS, it can be advantageous for large-scale synthesis and for peptides that are difficult to synthesize on a solid support. bachem.com

The synthesis of this compound in solution would typically involve a fragment condensation approach. For instance, N-Acetyl-L-tryptophan could be coupled with the dipeptide glycyl-L-alaninamide. Alternatively, a stepwise approach can be employed, starting from C-terminal L-alaninamide and sequentially adding Glycine (B1666218) and then N-Acetyl-L-tryptophan.

Key Considerations in Solution-Phase Synthesis:

Protecting Groups: Careful selection of orthogonal protecting groups for the N-terminus, C-terminus, and any reactive side chains is crucial to prevent side reactions.

Coupling Reagents: A variety of coupling reagents can be used to facilitate the formation of the peptide bond.

Solvent Selection: The choice of solvent is critical to ensure the solubility of the reactants and to minimize side reactions.

Purification: Purification after each coupling step is often necessary to remove byproducts and unreacted starting materials.

N-acetylation in solution-phase synthesis is typically performed as the final step after the peptide chain has been assembled. Acetic anhydride (B1165640) is a common acetylating agent, and the reaction conditions, such as pH and temperature, must be carefully controlled to ensure selective acetylation of the N-terminal amino group. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Modifications for Enhanced Stereoselectivity

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity of enzymatic catalysis. nih.govresearchgate.net This approach offers a milder and cleaner alternative to purely chemical methods, often proceeding without the need for extensive side-chain protection and with a reduced risk of racemization. nih.govqyaobio.com

For the synthesis of this compound, a protease enzyme could be used to catalyze the formation of the peptide bonds. The synthesis could proceed by the enzymatic ligation of smaller peptide fragments. For example, a protease could ligate N-Acetyl-L-tryptophan with glycyl-L-alaninamide. bachem.com

Enzymes Commonly Used in Peptide Synthesis:

| Enzyme Class | Examples | Characteristics |

| Serine Proteases | Trypsin, Chymotrypsin, Subtilisin | Exhibit high specificity for certain amino acid residues. nih.gov |

| Cysteine Proteases | Papain, Bromelain | Broad substrate specificity. nih.gov |

| Esterases | Lipase | Can catalyze peptide bond formation in non-aqueous environments. nih.gov |

The reaction conditions, including pH, temperature, and solvent, must be optimized for the specific enzyme being used. A key advantage of the chemoenzymatic approach is the inherent stereoselectivity of the enzymes, which ensures the formation of the desired L-stereoisomer of the peptide. nih.gov

Control and Mitigation of Racemization during N-Acetylation and Peptide Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant challenge in peptide synthesis. highfine.comresearchgate.net It can occur during both the activation of the carboxylic acid group for peptide bond formation and during the N-acetylation step. highfine.comcdnsciencepub.com

Factors Influencing Racemization:

Coupling Reagents: The choice of coupling reagent can significantly impact the extent of racemization. nih.gov

Base: The type and concentration of the base used can promote racemization. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are generally preferred over less hindered bases like triethylamine. highfine.com

Additives: The addition of certain compounds can suppress racemization.

Solvent: Polar solvents can sometimes promote racemization. cdnsciencepub.com

Temperature: Higher temperatures can increase the rate of racemization.

Strategies to Minimize Racemization:

| Strategy | Description |

| Use of Additives | Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be added to the coupling reaction to form active esters that are less prone to racemization. highfine.compeptide.com |

| Urethane-Protected Amino Acids | The use of N-terminal protecting groups like Fmoc and Boc helps to suppress racemization of the activated amino acid. |

| Optimized Reaction Conditions | Careful control of temperature, reaction time, and the stoichiometry of reagents can minimize racemization. |

During N-acetylation with acetic anhydride, the reaction conditions must be carefully controlled. Performing the reaction at a low temperature and for a short duration can help to minimize the risk of racemization. nih.gov

Advanced Purification Techniques for Research-Grade this compound

The final step in the synthesis of this compound is purification to obtain a product of high purity suitable for research purposes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. mdpi.combachem.com

RP-HPLC separates peptides based on their hydrophobicity. The crude peptide is dissolved in a polar mobile phase and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. A gradient of increasing organic solvent (e.g., acetonitrile) is then applied to elute the peptides, with more hydrophobic peptides being retained longer on the column. bachem.comamericanpeptidesociety.org

Common HPLC Purification Parameters:

| Parameter | Typical Conditions |

| Stationary Phase | C18-modified silica |

| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic acid (TFA) |

| Detection | UV absorbance at 210-220 nm |

Other chromatographic techniques can also be employed, either alone or in combination with RP-HPLC, to achieve higher purity.

Alternative and Complementary Purification Techniques:

| Technique | Principle of Separation | Application |

| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide. mdpi.combio-works.com | Useful for separating peptides with different isoelectric points. mdpi.com |

| Size-Exclusion Chromatography (SEC) | Separation based on the molecular size of the peptide. americanpeptidesociety.org | Used to remove aggregates or very small impurities. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds that are poorly retained in RP-HPLC. researchgate.net | An alternative for very polar peptides. |

The choice of purification technique depends on the specific properties of the peptide and the nature of the impurities present in the crude product. Following purification, the peptide is typically lyophilized to obtain a stable, dry powder.

Advanced Conformational Analysis of N Acetyl L Tryptophylglycyl L Alaninamide

Theoretical Approaches to Peptide Conformation

Theoretical methods provide an atomic-level view of the conformational landscape, energy hierarchies, and dynamic behavior of peptides. These computational tools are essential for interpreting experimental data and exploring conformations that may be transient or sparsely populated.

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are employed to accurately determine the electronic structure and, consequently, the potential energy of a molecule in a given conformation. By systematically varying the backbone (φ, ψ) and side-chain (χ) dihedral angles of N-Acetyl-L-tryptophylglycyl-L-alaninamide and calculating the energy for each geometry, a detailed conformational energy landscape can be constructed.

These calculations can reveal the intrinsic conformational preferences of the peptide, stabilized by intramolecular interactions like hydrogen bonds. For instance, DFT calculations performed on model dipeptides like N-acetyl L-alanine N'-methylamide (Ac-Ala-NMe) have successfully reproduced experimentally observed structures and their relative stabilities, highlighting the influence of hydration on conformational preference. nih.gov A similar approach for this compound would involve mapping its Ramachandran-type hypersurface to identify low-energy conformers, such as those forming β-turns or extended structures. Studies on related alanine-containing peptides show that the alanine (B10760859) residue often prefers an extended conformation or conformations characteristic of specific β-turn positions. nih.gov The relative potential energies for different conformers of a model peptide, Ac-Ala-NH2, have been calculated at a high level of theory (MP2/6-311++G(d,p)), demonstrating the ability of these methods to distinguish subtle energy differences between structures like the C5 and C7eq conformers. researchgate.net

Table 1: Relative Potential Energies of Ac-Ala-NH₂ Conformers Calculated via Quantum Mechanics

This table illustrates the type of data generated from quantum chemical calculations on a model peptide relevant to the alanine residue in this compound. The energies represent the stability of different folded structures.

| Conformer | Relative Potential Energy (ΔV MP2) (kJ/mol) |

| C₅ | 1 |

| C₇eq | 0 (Global Minimum) |

| C₇ax | 7 |

Data sourced from studies on Ac-Ala-NH₂. researchgate.net

While quantum calculations are highly accurate, they are computationally intensive. Molecular mechanics (MM) methods, which use classical force fields, offer a more efficient way to explore the conformational dynamics of larger systems over longer timescales. Molecular dynamics (MD) simulations use these force fields to solve Newton's equations of motion for the atoms of the peptide, simulating its dynamic behavior in a given environment (e.g., in solution). nih.gov

For this compound, an MD simulation would typically start with an initial structure which is then solvated in a water box. nih.gov The system's energy is minimized before the simulation is run for tens or hundreds of nanoseconds at a constant temperature and pressure. nih.gov The resulting trajectory provides a detailed movie of the peptide's motions, revealing how it folds, unfolds, and transitions between different conformational states. nih.govnih.gov These simulations are powerful for understanding the flexibility of the peptide, the stability of specific hydrogen bonds, and the influence of solvent on its structure. nih.gov

The vast number of possible conformations makes a complete exploration of the conformational space challenging. To address this, enhanced sampling techniques are often combined with MD simulations to construct a free energy landscape (FEL). nih.govelifesciences.org The FEL provides a thermodynamic map of the peptide's conformational states, with basins of attraction representing stable or metastable conformers and the barriers between them indicating the energy required for transitions. nih.govelifesciences.org

Methods like replica-exchange molecular dynamics can be used to overcome energy barriers and sample a wider range of conformations than standard MD. nih.gov By mapping the simulation trajectories onto a few key collective variables (such as dihedral angles or root-mean-square deviation), a multi-dimensional FEL can be generated. nih.govelifesciences.org This landscape is essential for understanding the equilibrium populations of different conformers and the kinetic pathways of their interconversion. nih.gov For a peptide like this compound, the FEL would reveal the most probable structures in solution and the mechanisms by which it changes its shape.

Experimental Spectroscopic Probes for Solution and Solid-State Conformations

Experimental techniques provide crucial data to validate and refine the theoretical models. Spectroscopic methods are particularly powerful for probing the average conformational properties and dynamics of peptides in different environments.

NMR spectroscopy is a premier experimental technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, various NMR parameters would provide a wealth of conformational information.

Chemical Shifts: The chemical shifts of amide protons and nitrogens are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation and hydrogen bonding status. researchgate.net Studies on model peptides like Ac-Gly-Gly-X-Ala-NH₂ have established databases of random-coil chemical shifts, which serve as a baseline to identify structural deviations. researchgate.netdntb.gov.ua

Nuclear Overhauser Effects (NOEs): NOEs arise between protons that are close in space (< 5 Å), providing distance constraints that are fundamental for structure determination. Specific NOE patterns can identify secondary structures like β-turns.

Scalar Couplings (J-couplings): Three-bond J-couplings, particularly ³J(HN,Hα), are related to the backbone dihedral angle φ through the Karplus equation. Measuring these couplings provides quantitative constraints on backbone torsion angles.

High-pressure NMR studies on model peptides have also been used to investigate conformational equilibria, as pressure can perturb the energy landscape and shift populations between different states. researchgate.net For this compound, a combination of these NMR experiments would allow for a detailed characterization of its predominant solution conformation and dynamic behavior. sci-hub.stnih.gov

Table 2: Representative ¹H NMR Chemical Shift Data for Amino Acid Residues in a Random-Coil Peptide

This table provides reference chemical shift values for the types of protons present in this compound when it is in an unstructured "random coil" state. Deviations from these values in experimental data would indicate the presence of stable secondary structures.

| Amino Acid Residue | NH Proton (ppm) | α-CH Proton (ppm) |

| Tryptophan (Trp) | 8.26 | 4.70 |

| Glycine (B1666218) (Gly) | 8.36 | 3.97 |

| Alanine (Ala) | 8.25 | 4.35 |

Data adapted from reference values for linear tetrapeptides. dntb.gov.ua

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is highly sensitive to the chiral environment of chromophores. In peptides, the primary chromophore is the amide bond of the backbone. springernature.com The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) provides a distinct signature of its secondary structure. springernature.comnih.gov

For this compound, the CD spectrum would reveal the presence of ordered structures:

α-helices show a characteristic spectrum with negative bands around 222 nm and 208 nm, and a positive band around 192 nm. nih.gov

β-sheets typically display a single negative band near 218 nm and a positive band near 195 nm.

β-turns and random coils have their own distinct spectral features, with random coils showing a strong negative band around 200 nm. uark.eduuark.edu

The tryptophan side chain also acts as a chromophore in the near-UV region (250-340 nm), and its CD signal can provide information about its local environment and conformational constraints. springernature.com By measuring the CD spectrum of this compound under various solvent conditions, one can assess the stability of its secondary structure and observe conformational transitions induced by the environment. uark.eduuark.edu

Infrared (IR) and Raman Spectroscopy for Analysis of Amide Bond Conformations and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the secondary structure of peptides and proteins. These methods provide information on the various vibrational modes of the peptide backbone, which are sensitive to the local conformational environment, including the formation of hydrogen bonds.

In this compound, the primary vibrations of interest are the amide modes, which arise from the peptide linkages. The most informative of these are the Amide I, Amide II, and Amide III bands.

Amide I (1600–1700 cm⁻¹): This band originates mainly from the C=O stretching vibration of the amide group. Its frequency is particularly sensitive to the formation of hydrogen bonds. A lower wavenumber in this region typically indicates that the carbonyl group is participating in a hydrogen bond, which weakens the C=O double bond.

Amide III (1220–1320 cm⁻¹): This is a more complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. It is also sensitive to the peptide's secondary structure.

The N-H stretching vibration, typically observed in the range of 3200-3500 cm⁻¹, is another key indicator of hydrogen bonding. A free N-H group (not involved in a hydrogen bond) will have a higher vibrational frequency, while a hydrogen-bonded N-H group will show a broader and red-shifted band.

Raman spectroscopy provides complementary information to IR spectroscopy. The Amide I and Amide III bands are also prominent in Raman spectra and are used for conformational analysis. Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Contribution | Conformational Sensitivity |

|---|---|---|---|

| Amide I | 1600-1700 | C=O stretch | Highly sensitive to hydrogen bonding and secondary structure. |

| Amide II | 1480-1580 | N-H bend, C-N stretch | Sensitive to hydrogen bonding and conformation. |

| Amide III | 1220-1320 | C-N stretch, N-H bend | Complex band, sensitive to backbone conformation. |

| N-H Stretch | 3200-3500 | N-H stretch | Indicates the presence and strength of hydrogen bonds involving the amide proton. |

Analysis of Intramolecular Hydrogen Bonding Networks and Other Non-Covalent Interactions

The conformation of this compound is expected to be stabilized by a network of intramolecular hydrogen bonds and other non-covalent interactions. These interactions are crucial in defining the peptide's three-dimensional structure.

Intramolecular Hydrogen Bonds: In a tripeptide such as this, several types of intramolecular hydrogen bonds can form, leading to compact, folded structures. Common hydrogen-bonded ring structures in peptides are referred to as Cₙ, where 'n' is the number of atoms in the ring.

γ-turns (C₇): A hydrogen bond can form between the carbonyl oxygen of the N-acetyl group and the N-H proton of the glycine residue, or between the carbonyl oxygen of tryptophan and the N-H of alanine. This would create a seven-membered ring.

β-turns (C₁₀): A hydrogen bond between the carbonyl oxygen of the N-acetyl group and the N-H proton of the alanine residue would result in a ten-membered ring, forming a β-turn structure. This is a common secondary structural motif in peptides and proteins.

The tryptophan side chain, with its indole (B1671886) ring, can also participate in hydrogen bonding. The indole N-H group can act as a hydrogen bond donor to a backbone carbonyl oxygen.

Other Non-Covalent Interactions: Besides hydrogen bonding, other non-covalent interactions play a role in the conformational stability:

van der Waals Interactions: These forces, although weak individually, collectively contribute to the stability of the folded conformation by optimizing the packing of atoms.

π-π Stacking: The aromatic indole ring of the tryptophan side chain can engage in π-π stacking interactions if the peptide folds in a way that brings another aromatic system into proximity, though this is less likely in this specific tripeptide.

Cation-π Interactions: If a positively charged group were present, it could interact favorably with the electron-rich indole ring of tryptophan.

Computational studies on similar N-acetylated amino acid amides have shown that these intramolecular interactions lead to a number of stable, low-energy conformers.

| Interaction Type | Potential Participating Groups | Structural Implication |

|---|---|---|

| γ-turn (C₇) | C=O (Ac) and N-H (Gly); C=O (Trp) and N-H (Ala) | Formation of a 7-membered hydrogen-bonded ring. |

| β-turn (C₁₀) | C=O (Ac) and N-H (Ala) | Formation of a 10-membered hydrogen-bonded ring, a common turn motif. |

| Side Chain-Backbone H-Bond | Indole N-H (Trp) and a backbone C=O | Further stabilization of a folded conformation. |

| van der Waals Forces | All atoms | Contribute to the overall compactness and stability of the structure. |

Investigation of Solvent Effects on this compound Conformation

The conformation of a peptide is highly dependent on its environment, particularly the solvent. Solvents can influence the conformational equilibrium by interacting with different parts of the peptide, thereby stabilizing or destabilizing certain structures.

Polar Protic Solvents (e.g., water, methanol): These solvents are effective hydrogen bond donors and acceptors. In such solvents, the peptide's amide groups can form hydrogen bonds with the solvent molecules. This can disrupt intramolecular hydrogen bonds that would otherwise stabilize folded conformations in the gas phase or in nonpolar solvents. Consequently, in water, this compound is likely to adopt a more extended and flexible conformation. Studies on similar peptides have shown that polar solvents tend to decrease the propensity for helical or turn structures.

Apolar Solvents (e.g., chloroform, carbon tetrachloride): In nonpolar environments, the formation of intramolecular hydrogen bonds is much more favorable, as there is no competition from the solvent. In such solvents, the peptide is expected to adopt more compact, folded conformations stabilized by the internal hydrogen bonding network described in the previous section.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They can disrupt intramolecular hydrogen bonds by accepting a hydrogen bond from the peptide's N-H groups. The effect on conformation can be intermediate between that of polar protic and apolar solvents.

Research on N-acetyl tryptophan methyl amide, a related compound, has demonstrated the existence of multiple conformers in solvents like dichloromethane (B109758) and methanol, while only one conformer was evident in D₂O. This suggests that the conformational landscape of this compound would also be significantly simplified and shifted towards more extended structures in aqueous solution.

| Solvent Type | Examples | Effect on Intramolecular H-Bonds | Expected Conformation |

|---|---|---|---|

| Polar Protic | Water, Methanol | Disrupted | Extended, flexible |

| Apolar | Chloroform, CCl₄ | Stabilized | Compact, folded (e.g., turns) |

| Polar Aprotic | DMSO, Acetonitrile | Partially disrupted | Intermediate flexibility |

Molecular Interactions and Biological Mechanisms of N Acetyl L Tryptophylglycyl L Alaninamide

Investigation of Enzyme-Peptide Interactions

The interaction of N-Acetyl-L-tryptophylglycyl-L-alaninamide with various enzymes is a critical area of investigation to understand its metabolic fate and potential modulatory effects on biological pathways. The N-acetyl group and the peptide bonds suggest that this compound could be a substrate or inhibitor for several types of hydrolases.

This compound may interact with peptide-processing enzymes such as amidases and peptidases. Amidases are enzymes that hydrolyze amide bonds. nih.govfrontiersin.org For instance, N-acetylmuramoyl-L-alanine amidase is a well-characterized enzyme that cleaves the amide bond between N-acetylmuramoyl and L-amino acid residues in bacterial cell walls. ebi.ac.ukwikipedia.org The presence of the C-terminal alaninamide suggests that this compound could potentially be a substrate for a similar amidase, leading to its deamidation.

Peptidases, on the other hand, cleave peptide bonds within the peptide chain. The tryptophylglycyl and glycyl-alaninamide bonds in the molecule could be targets for various peptidases. The specificity of this interaction would depend on the type of peptidase and its recognition sequence. For example, studies on other N-acetylated peptides have shown that the N-terminal acetyl group can influence the susceptibility of the peptide to enzymatic degradation, sometimes conferring resistance to certain peptidases.

To characterize the enzymatic processing of this compound, detailed enzyme kinetics studies would be necessary. These studies typically involve incubating the peptide with a purified enzyme or cell lysate and monitoring the rate of substrate disappearance or product formation over time. news-medical.net The Michaelis-Menten model is often used to determine key kinetic parameters. news-medical.netresearchgate.net

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by a Peptidase

| Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Trypsin-like Peptidase | 0.5 | 10.2 | 5.1 | 1.02 x 104 |

| Leukocyte Elastase | 1.2 | 5.8 | 2.9 | 2.42 x 103 |

This table presents hypothetical data to illustrate the type of results obtained from enzyme kinetics studies.

These parameters provide insights into the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). The catalytic efficiency (kcat/Km) allows for the comparison of the enzyme's effectiveness in processing the peptide.

Receptor Binding and Downstream Signaling Pathway Modulation

Peptides can exert their biological effects by binding to specific cell surface receptors and initiating intracellular signaling cascades. For this compound, the tryptophan residue is of particular interest as it is a precursor to several signaling molecules and can be involved in molecular recognition at receptor binding sites.

Research on a related compound, N-acetyl-l-tryptophan (L-NAT), has shown that it can generate a stable complex with the neurokinin-1 receptor (NK-1R), suggesting a potential receptor-mediated mechanism of action. nih.gov Similarly, this compound could be hypothesized to bind to one or more receptors, thereby modulating their activity.

Upon binding, a cascade of downstream signaling events can be triggered. These pathways often involve second messengers and protein kinases. nih.gov For example, the activation of a G-protein coupled receptor (GPCR) could lead to changes in intracellular cyclic AMP (cAMP) levels or the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The antioxidant N-acetylcysteine (NAC) has been shown to influence various signaling pathways, including the transforming growth factor-beta (TGF-β) signaling pathway by affecting SMAD protein activation. researchgate.net It also has been noted to affect the AMP-activated protein kinase (AMPK) pathway under certain stress conditions. nih.gov

Molecular Docking and Simulation Studies of this compound with Potential Biological Targets

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods can provide insights into the binding mode, affinity, and the specific molecular interactions that stabilize the complex. researchgate.netekb.eg

In a typical molecular docking study, the three-dimensional structure of the peptide is computationally fitted into the binding site of a target protein. The results are often scored based on the predicted binding energy.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Receptor X | -8.5 | Asp121 | Hydrogen Bond with Alaninamide |

| Phe250 | Pi-Stacking with Tryptophan | ||

| Leu305 | Hydrophobic Interaction with Acetyl Group |

This table provides an example of the kind of information that can be obtained from molecular docking studies.

These computational predictions can then guide further experimental studies to validate the interaction and its functional consequences.

Cellular and Biochemical Assay Methodologies for Mechanistic Elucidation

A variety of cellular and biochemical assays are employed to elucidate the biological mechanisms of a compound like this compound.

Cell-based assays are essential for determining the biological activity and potency of a compound in a cellular context. bioagilytix.comcasss.org

Cell-based potency assays are used to measure the biological response of cells to a compound. nih.govnih.gov This can include a wide range of endpoints such as cell proliferation, cytotoxicity, or the production of a specific biomarker. plos.org For example, if this compound is hypothesized to have anti-inflammatory effects, a potency assay could measure the inhibition of cytokine release from immune cells.

Cell proliferation assays , such as the MTT or CCK-8 assay, are used to determine the effect of the compound on cell growth and viability. researchgate.net These assays can indicate whether the peptide is cytotoxic or has cytostatic effects.

Signaling pathway activation assays are used to determine which intracellular signaling pathways are modulated by the compound. This can be achieved through various methods, including Western blotting to detect the phosphorylation of key signaling proteins or reporter gene assays where the expression of a reporter gene is under the control of a specific signaling pathway.

Reporter Gene Assays for Pathway Activation Studies

Reporter gene assays are a fundamental tool in molecular biology for studying the activation or inhibition of cellular signaling pathways by a compound of interest. cem.dethermofisher.com These assays work by linking the expression of a quantifiable "reporter" protein, such as luciferase or green fluorescent protein (GFP), to a specific genetic regulatory element that is responsive to a particular signaling pathway. thermofisher.comberthold.com When a compound interacts with a component of this pathway, it can lead to a measurable change in the expression of the reporter gene, thereby indicating the compound's effect on the pathway. thermofisher.comyoutube.com

Commonly used reporter genes and their detection methods are summarized in the table below.

| Reporter Gene | Detection Method | Principle |

| Luciferase | Luminescence | Enzymatic oxidation of a substrate (e.g., luciferin) produces light. berthold.com |

| Green Fluorescent Protein (GFP) | Fluorescence | Autocatalytic formation of a fluorophore that emits light when excited by a specific wavelength. |

| β-galactosidase (lacZ) | Colorimetric/Chemiluminescent | Enzyme that cleaves substrates to produce a colored or light-emitting product. |

| Secreted Alkaline Phosphatase (SEAP) | Colorimetric/Chemiluminescent | Secreted enzyme that dephosphorylates substrates, leading to a detectable signal in the cell culture medium. |

This table describes common reporter gene systems used in pathway activation studies, but no published research indicates their use with this compound.

Given the absence of specific research on this compound, any discussion of its effects on specific pathways would be purely speculative. Future research could utilize such reporter gene assays to screen for this tripeptide's activity across a wide range of signaling pathways, such as those involved in inflammation, cell proliferation, or metabolic regulation.

High-Throughput Screening Methodologies for Identification of Biological Interactions

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This methodology is crucial for identifying "hit" compounds that can be further developed into potential therapeutic agents. HTS assays can be designed to measure various biological events, including enzyme activity, protein-protein interactions, and changes in cell state.

The general workflow of a high-throughput screening campaign is as follows:

Assay Development: A robust and sensitive assay is designed to measure the desired biological activity. This assay must be miniaturized to be compatible with microplate formats (e.g., 384- or 1536-well plates).

Library Screening: A large library of compounds is tested in the developed assay using robotic automation.

Data Analysis: The large datasets generated from the screen are analyzed to identify compounds that produce a significant and reproducible effect.

Hit Confirmation and Validation: "Hits" from the primary screen are re-tested to confirm their activity and rule out false positives.

Various detection technologies are employed in HTS, each with its own advantages and applications.

| HTS Technology | Principle | Common Applications |

| Fluorescence Intensity (FI) | Measures changes in the emission of light from a fluorescent molecule. | Enzyme assays, receptor binding, cell viability. |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Molecular binding events. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorescent molecules when they are in close proximity. | Protein-protein interactions, immunoassays. |

| Luminescence | Measures the emission of light from a chemical or enzymatic reaction. | Reporter gene assays, cell viability. |

| AlphaScreen® | A bead-based technology where the interaction of two molecules brings beads into proximity, generating a chemiluminescent signal. | Immunoassays, protein-protein interactions. |

This table outlines common HTS methodologies, but there is no indication in the scientific literature that this compound has been identified or characterized through such screening efforts.

The application of HTS would be a logical next step in determining the biological role of this compound. By screening this compound against a diverse panel of biological targets, researchers could potentially uncover novel interactions and pave the way for a more detailed mechanistic understanding.

Structure Activity Relationship Sar and Rational Peptide Design Principles for N Acetyl L Tryptophylglycyl L Alaninamide Analogues

Rational Design of N-Acetyl-L-tryptophylglycyl-L-alaninamide Derivatives and Analogues

The rational design of derivatives of this compound aims to enhance specific properties such as binding affinity, selectivity, stability, and pharmacokinetic profiles. This process is often guided by a known biological target and an understanding of the peptide's interaction with that target. Key strategies in the rational design of analogues include modifications of the peptide backbone and alterations to the amino acid side chains.

One common approach is the substitution of canonical L-amino acids with D-amino acids. This can increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its biological half-life. Another strategy involves the N-methylation of the peptide backbone, which can also enhance proteolytic stability and influence the peptide's conformational preferences, potentially locking it into a bioactive conformation.

Systematic Amino Acid Scanning and Truncation Studies within the Peptide Sequence

Systematic amino acid scanning and truncation studies are powerful tools for elucidating the role of each amino acid residue within the this compound sequence.

Alanine (B10760859) Scanning Mutagenesis is a widely used technique where each amino acid residue in the peptide is systematically replaced with alanine. This helps to identify critical residues ("hot spots") that are essential for the peptide's biological activity. The relatively small and neutral side chain of alanine removes the specific interactions of the original side chain without introducing significant steric or electronic perturbations. A significant loss of activity upon substitution with alanine suggests that the original residue's side chain is crucial for activity.

Below is a hypothetical data table illustrating the results of an alanine scan on this compound:

| Analogue Name | Sequence | Relative Activity (%) |

| This compound (Wild Type) | Ac-Trp-Gly-Ala-NH₂ | 100 |

| N-Acetyl-L-alanylglycyl-L-alaninamide | Ac-Ala -Gly-Ala-NH₂ | 5 |

| N-Acetyl-L-tryptophylalanyl-L-alaninamide | Ac-Trp-Ala -Ala-NH₂ | 85 |

| N-Acetyl-L-tryptophylglycyl-L-tryptophanamide | Ac-Trp-Gly-Trp -NH₂ | 110 |

From this hypothetical data, one could infer that the tryptophan residue is critical for activity, while the glycine (B1666218) residue is more tolerant to substitution.

Truncation studies involve the systematic removal of amino acids from the N- or C-terminus of the peptide. This helps to determine the minimal sequence required for biological activity. For this compound, this would involve synthesizing and testing analogues such as Ac-Trp-Gly-NH₂ and Ac-Trp-NH₂. The results of such studies can guide the design of smaller, more efficient peptide analogues.

Impact of Side Chain Modifications on Conformational Preferences and Biological Activities

Modifications to the side chains of the amino acid residues in this compound can have a profound impact on the peptide's conformational preferences and, consequently, its biological activity. The side chains of tryptophan, glycine, and alanine each offer unique opportunities for modification.

The bulky, aromatic side chain of tryptophan is often involved in crucial hydrophobic and π-π stacking interactions with biological targets. Modifications to the indole (B1671886) ring, such as halogenation or the introduction of other substituents, can modulate these interactions and influence binding affinity. The conformational flexibility of the tryptophan side chain can also be constrained through cyclization strategies, which can pre-organize the peptide into a bioactive conformation and enhance its affinity and selectivity.

Glycine is the simplest amino acid, lacking a side chain. This confers a high degree of conformational flexibility to the peptide backbone at this position. Replacing glycine with other amino acids that have varying degrees of steric bulk can restrict this flexibility and favor specific secondary structures, such as β-turns. kisti.re.kr The introduction of a side chain at the glycine position can also provide new points of interaction with a target.

The following table presents hypothetical data on the impact of side chain modifications on the biological activity of this compound:

| Analogue Name | Modification | Rationale | Hypothetical Relative Activity (%) |

| N-Acetyl-(5-fluoro-L-tryptophyl)glycyl-L-alaninamide | Fluorination of Tryptophan | Modulate electronic properties | 150 |

| N-Acetyl-L-tryptophyl-L-leucyl-L-alaninamide | Glycine to Leucine | Increase steric bulk, reduce flexibility | 70 |

| N-Acetyl-L-tryptophylglycyl-L-valinamide | Alanine to Valine | Enhance hydrophobicity | 120 |

Development of Peptide Mimetics Based on the this compound Scaffold

While peptides can be potent and selective therapeutic agents, they often suffer from poor oral bioavailability and rapid degradation in vivo. Peptide mimetics, or peptidomimetics, are compounds that mimic the essential structural features of a peptide but are built from non-peptidic scaffolds. nih.gov The this compound structure can serve as a template for the design of such mimetics.

The development of peptidomimetics based on this scaffold would involve identifying the key pharmacophoric elements—the spatial arrangement of functional groups essential for biological activity. For this compound, this would likely include the indole ring of tryptophan and the relative positioning of the carbonyl and amide groups.

Once the pharmacophore is defined, non-peptidic scaffolds can be designed to present these key functional groups in the correct orientation. Examples of such scaffolds include benzodiazepines, beta-turn mimetics, and other heterocyclic systems. The goal is to create a molecule that retains the biological activity of the parent peptide but possesses improved drug-like properties. These mimetics can be designed to have increased resistance to proteolysis and improved cell permeability. nih.gov

Computational Approaches to SAR Prediction and Optimization of Peptide Analogues

Computational chemistry and molecular modeling play a crucial role in modern drug discovery and are invaluable tools for predicting the SAR of this compound analogues and guiding their optimization. nih.gov A variety of computational techniques can be employed to this end.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR models can be developed using descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to a specific biological target. This can provide insights into the key interactions that govern binding and help to explain the observed SAR. By visualizing the docked poses, researchers can rationally design modifications to improve binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a dynamic view of the peptide-target complex, allowing for an assessment of its stability and the conformational changes that occur upon binding. MD simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the optimization of peptide analogues. mdpi.com

Advanced Research Methodologies and Future Perspectives for N Acetyl L Tryptophylglycyl L Alaninamide

Integration of Proteomics and Metabolomics Data for System-Level Biological Understanding

No specific studies integrating proteomics and metabolomics data to understand the systemic biological effects of N-Acetyl-L-tryptophylglycyl-L-alaninamide have been identified. Such research would be valuable to elucidate the pathways and networks influenced by this compound.

Development of Novel Biosensors and Probes for this compound Detection and Interaction Monitoring

There is no information on the development of biosensors or probes specifically designed for the detection and interaction monitoring of this compound.

Mechanistic Studies on Intracellular Uptake, Processing, and Metabolic Fate

The intracellular uptake mechanisms, subsequent processing, and the metabolic fate of this compound have not been characterized in the available literature.

Bio-conjugation Strategies for this compound (if applicable to advanced research constructs)

While general bioconjugation strategies for peptides and their constituent amino acids are well-established mdpi.com, specific applications or strategies developed for this compound are not described.

Emerging Computational Techniques in Peptide Design, De Novo Synthesis, and Biological Activity Prediction

Computational peptide design is a rapidly advancing field nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org. However, there are no published studies detailing the use of these techniques for the design, synthesis, or activity prediction of this compound or its analogs.

Interdisciplinary Research Directions in Fundamental Peptide Science

Future interdisciplinary research could explore the fundamental physicochemical and biological properties of this compound. However, no current research directions specifically focused on this compound have been documented.

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing the purity and structural integrity of N-Acetyl-L-tryptophylglycyl-L-alaninamide in synthetic batches?

A1: High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm, leveraging tryptophan’s absorbance) is standard for purity assessment . For structural confirmation, tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR for amide proton analysis) are critical. Ensure calibration against certified reference standards (e.g., NIST-traceable materials) to validate accuracy .

Q. Q2. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for this compound to minimize side reactions?

A2: Use Fmoc-protected amino acids with orthogonal protecting groups (e.g., Trp(Boc) to prevent oxidation). Activate coupling with HBTU/HOBt in DMF, and monitor reaction completion via Kaiser tests. Post-synthesis, cleave with TFA/water/TIPS (95:2.5:2.5) to preserve acetylated termini .

Q. Q3. What solvent systems are suitable for dissolving this compound while maintaining stability for in vitro assays?

A3: Use aqueous buffers (pH 6–7.5) with 10–20% acetonitrile or DMSO (≤5% v/v) to enhance solubility. Avoid strong acids/bases to prevent hydrolysis of the amide bond . Pre-filter solutions through 0.22 µm membranes to remove particulates .

Advanced Research Questions

Q. Q4. How do discrepancies in reported bioactivity data for this compound arise across studies, and how can they be resolved?

A4: Variations often stem from differences in:

- Purity thresholds : Batches with <95% purity (via HPLC) may introduce confounding effects .

- Assay conditions : Buffer ionic strength, temperature, and protease contamination (e.g., use EDTA to inhibit metalloproteases) .

- Cell models : Primary vs. immortalized cells exhibit divergent receptor expression. Standardize cell lines and validate via Western blotting for target receptors .

Q. Q5. What experimental strategies can elucidate the conformational dynamics of this compound in aqueous vs. lipid environments?

A5: Employ circular dichroism (CD) spectroscopy in phosphate buffer (aqueous) and SDS micelles (mimicking lipid membranes). Molecular dynamics simulations (e.g., GROMACS) with explicit solvent models can predict backbone flexibility and side-chain interactions . Compare results to crystallographic data of homologous peptides .

Q. Q6. How should researchers design dose-response studies to evaluate the peptide’s receptor-binding affinity while minimizing nonspecific interactions?

A6: Use radiolabeled (³H/¹⁴C) or fluorescently tagged analogs in competitive binding assays. Include negative controls (e.g., scrambled-sequence peptides) and measure off-target effects via surface plasmon resonance (SPR) with immobilized receptor panels . Normalize data to BSA-blocked surfaces to reduce background noise .

Data Interpretation and Contradiction Analysis

Q. Q7. How to reconcile conflicting reports on the thermal stability of this compound?

A7: Stability varies with formulation. Use differential scanning calorimetry (DSC) to measure melting transitions under inert atmospheres (N₂). Lyophilized samples degrade above 150°C, while aqueous solutions undergo hydrolysis >60°C. Cross-reference with thermogravimetric analysis (TGA) to distinguish decomposition from solvent loss .

Q. Q8. What statistical approaches are critical for validating the reproducibility of enzymatic cleavage studies involving this peptide?

A8: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course assays (e.g., protease digestion), use nonlinear regression to calculate kinetic constants (kcat/Km). Report confidence intervals and power analysis (β ≥ 0.8) to ensure robustness .

Methodological Best Practices

Q. Q9. How to mitigate oxidation of the tryptophan residue during long-term storage of this compound?

A9: Store lyophilized peptide at –20°C under argon. For solutions, add 0.1% (w/v) ascorbic acid or 1 mM EDTA to chelate metal ions. Confirm stability via LC-MS monitoring of [M+H]⁺ peaks over time .

Q. Q10. What in vivo models are appropriate for studying the pharmacokinetics of this peptide?

A10: Use Sprague-Dawley rats with jugular vein cannulation for serial blood sampling. Quantify plasma levels via LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-alanine). Adjust for renal clearance by measuring urinary excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.